A Technical Guide to 3-Methoxyquinoxalin-2(1H)-one and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3-Methoxyquinoxalin-2(1H)-one and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutics. This guide focuses specifically on 3-Methoxyquinoxalin-2(1H)-one and its derivatives, offering an in-depth exploration of their synthesis, chemical characteristics, and burgeoning role in drug discovery, particularly as kinase inhibitors.
Part 1: The Core Moiety: 3-Methoxyquinoxalin-2(1H)-one
The introduction of a methoxy group at the C3 position of the quinoxalinone ring significantly influences the molecule's electronic properties and hydrogen bonding capacity, making it a key building block for more complex derivatives.
Chemical Identity and Physicochemical Properties
While 3-Methoxyquinoxalin-2(1H)-one is a structurally well-defined molecule, it is not widely available commercially and, as such, a specific CAS Registry Number is not readily found in major public databases as of early 2026. The compound should be referred to by its IUPAC name: 3-methoxy-1H-quinoxalin-2-one . Its properties can be predicted or determined experimentally following its synthesis.
| Property | Value (Predicted/Typical) | Source/Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Structural Analysis |
| Molecular Weight | 176.17 g/mol | Structural Analysis |
| Appearance | Off-white to pale yellow solid | Analogy to similar derivatives |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Common for heterocyclic compounds |
| logP (Predicted) | ~1.5 | Computational prediction |
| pKa (Predicted) | ~8.5 (N1-H proton) | Analogy to other quinoxalinones |
Synthesis of the 3-Methoxy Core Structure
The direct functionalization of the C3-H bond of quinoxalin-2(1H)-one is the most modern and efficient strategy for introducing substituents. Traditional methods often require harsher conditions or pre-functionalized starting materials. A highly effective and contemporary method is the electrochemical cross-dehydrogenative coupling (CDC) of quinoxalin-2(1H)-ones with alcohols.[1] This approach avoids the need for chemical oxidants and proceeds under mild conditions.
Workflow for Electrochemical Synthesis of 3-Methoxyquinoxalin-2(1H)-one
Caption: Electrochemical synthesis workflow.
Detailed Experimental Protocol: Electrochemical Methoxylation
This protocol is adapted from the general procedure for electrochemical alkoxylation of quinoxalin-2(1H)-ones.[1]
1. Cell Assembly:
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Utilize an undivided electrochemical cell (e.g., a 25 mL beaker).
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Insert a carbon plate (e.g., 1.5 cm x 1.5 cm) as the anode and a platinum plate (1.5 cm x 1.5 cm) as the cathode.
2. Reaction Mixture Preparation:
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To the cell, add quinoxalin-2(1H)-one (0.5 mmol, 1.0 eq.).
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Add tetrabutylammonium iodide (n-Bu₄NI) (0.25 mmol, 0.5 eq.) as the supporting electrolyte.
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Add methanol (15 mL) as both the reagent and solvent.
3. Electrolysis:
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Stir the mixture at room temperature.
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Apply a constant electric current of 10 mA using a DC power supply.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
4. Work-up and Purification:
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
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Redissolve the residue in ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-Methoxyquinoxalin-2(1H)-one.
Causality and Validation: The choice of an electrochemical method is based on its high efficiency and green credentials, avoiding harsh chemical oxidants. The carbon anode is selected for its stability and inertness in this oxidative process. n-Bu₄NI serves as an electrolyte to ensure conductivity. The protocol's success is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of the product, which can be unequivocally identified by NMR and mass spectrometry.
Part 2: Key Derivatives and Structure-Activity Relationships (SAR)
The true therapeutic potential of the quinoxalinone core is unlocked through the synthesis of its derivatives. The C3-methoxy group can be further displaced, and other positions (N1, and the benzo ring) can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Classes of Derivatives:
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N1-Substituted Derivatives: The acidic N1 proton can be readily deprotonated and alkylated or arylated. This position is crucial for modulating solubility and interacting with specific protein residues. N1-substitution is a common strategy to block metabolic pathways and fine-tune activity.
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C3-Amino and C3-Thione Derivatives: The C3-methoxy group can serve as a leaving group in nucleophilic substitution reactions with amines or thionating agents, providing access to 3-amino and 3-thione analogs, respectively. This dramatically alters the electronic and hydrogen-bonding profile of the C3 position.[2]
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Benzo-Ring Substituted Derivatives: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring at positions C5, C6, C7, or C8 can influence target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Structure-Activity Relationship (SAR) Insights
Extensive research on quinoxalinone derivatives has provided key insights into how structural modifications impact their biological activity, particularly as kinase and enzyme inhibitors.
| Structural Modification | Impact on Biological Activity | Representative Target(s) |
| Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl moiety | Enhances inhibitory efficiency. | COX-2[3] |
| Substitution with a fluorine atom on the benzo ring | Can improve inhibition efficiency compared to chlorine. | COX-2[3] |
| Carbonyl substitutions (ester, amide) on a C3-phenoxymethyl group | Excellent and selective antagonism of P-glycoprotein with low cytotoxicity. | P-glycoprotein (Pgp)[4] |
| N1-substitution with bulky or functionalized groups | Critical for achieving high affinity and selectivity. | Kainate Receptors[5], EGFR[6] |
Part 3: Biological Activity and Therapeutic Potential
Quinoxalin-2(1H)-one derivatives are prominent in oncology and immunology research due to their ability to inhibit key signaling proteins.
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many quinoxalinone derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer. Quinoxaline-based compounds have been successfully designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]
One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade.
As illustrated, the binding of the VEGF ligand induces dimerization and autophosphorylation of VEGFR-2. This activation triggers downstream cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately promoting cell proliferation, survival, and angiogenesis. 3-Substituted quinoxalin-2(1H)-one derivatives act by competitively binding to the ATP pocket of the VEGFR-2 kinase domain, thereby preventing its activation and blocking all subsequent downstream signaling. This anti-angiogenic effect is a validated and highly sought-after strategy in modern cancer therapy.
Conclusion
3-Methoxyquinoxalin-2(1H)-one is an accessible and versatile chemical scaffold. While it may not be a common standalone reagent, modern synthetic methods, particularly electrochemical C-H functionalization, provide a direct and efficient route to its synthesis. Its true value lies in its role as a precursor to a vast library of derivatives with significant therapeutic potential. The demonstrated ability of this compound class to selectively inhibit protein kinases and other critical cellular targets underscores its importance. For drug development professionals, the quinoxalin-2(1H)-one core offers a robust and tunable platform for designing next-generation inhibitors targeting cancer and other proliferative or inflammatory diseases. Future research will likely focus on refining the substitution patterns to enhance potency, improve selectivity, and optimize pharmacokinetic profiles for clinical translation.
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